

A Comparative Guide to Upacicalcet's PTH-Lowering Effects in Secondary Hyperparathyroidism

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Compound of Interest		
Compound Name:	Upacicalcet	
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For Researchers, Scientists, and Drug Development Professionals: An objective cross-validation of **Upacicalcet** against other calcimimetics for the treatment of secondary hyperparathyroidism (SHPT) in hemodialysis patients.

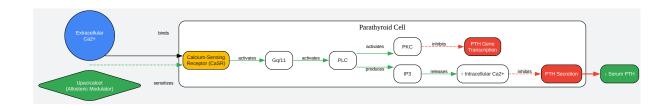
Secondary hyperparathyroidism (SHPT), a common complication in patients with end-stage kidney disease, is characterized by elevated parathyroid hormone (PTH) levels, leading to mineral and bone disorders. Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion. This guide provides a detailed comparison of **Upacicalcet**, a novel injectable calcimimetic, with established alternatives, primarily the oral calcimimetic Cinacalcet and the injectable calcimimetic Etelcalcetide.

Mechanism of Action: Targeting the Calcium-Sensing Receptor

Upacicalcet, like other calcimimetics, functions as a positive allosteric modulator of the CaSR in the parathyroid gland.[1][2] By binding to the CaSR, it enhances the receptor's sensitivity to circulating calcium.[1] This heightened sensitivity tricks the parathyroid gland into perceiving higher calcium levels than are actually present, leading to a significant suppression of PTH synthesis and secretion.[1][2] This action helps to control SHPT and its associated complications.[1] Notably, studies suggest **Upacicalcet** targets the amino acid binding site of



the CaSR, which may differ from other calcimimetics and could influence its efficacy and safety profile.[3][4][5]



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Caption: Mechanism of Upacicalcet on the CaSR signaling pathway.

Comparative Efficacy in PTH Reduction

Direct head-to-head randomized controlled trials comparing **Upacicalcet** with other calcimimetics are not yet available. Therefore, this comparison is based on data from individual placebo-controlled trials and trials comparing other calcimimetics.

Table 1: Comparison of Efficacy in Lowering Intact PTH (iPTH)



Efficacy Endpoint	Upacicalcet (vs. Placebo)[6]	Etelcalcetide (vs. Cinacalcet)	Cinacalcet (vs. Placebo)
Primary Outcome	67% of patients achieved mean iPTH of 60-240 pg/mL (vs. 8% for placebo).	68.2% of patients achieved >30% iPTH reduction (vs. 57.7% for cinacalcet).	43% of patients achieved iPTH ≤250 pg/mL (vs. 5% for placebo).
≥30% iPTH Reduction	81% of patients (vs. 8% for placebo).	Non-inferior to cinacalcet, with a trend towards superiority.	~60% of patients in some trials.
≥50% iPTH Reduction	52% of patients (vs. 4% for placebo).	52.4% of patients (vs. 40.2% for cinacalcet).	Not consistently reported as a primary endpoint.
Mean iPTH Reduction	Not reported as mean percentage.	Mean PTH levels declined by 40% over one year in a real- world study.	Mean iPTH values decreased by 43% (vs. 9% increase for placebo).

Note: Trial designs, patient populations, and baseline PTH levels may vary, affecting direct comparability.

Comparative Safety and Tolerability Profile

The safety profile, particularly concerning gastrointestinal adverse events and hypocalcemia, is a critical differentiator among calcimimetics.

Table 2: Comparison of Key Safety Outcomes



Adverse Event Profile	Upacicalcet (vs. Placebo)[6]	Etelcalcetide (vs. Cinacalcet)	Cinacalcet (vs. Placebo)
Nausea	Similar incidence to placebo (Upacicalcet: 85% total AEs, Placebo: 72%).[6]	18.3% (vs. 22.6% for cinacalcet).	A common side effect, leading to low adherence.
Vomiting	Similar incidence to placebo.[6]	13.3% (vs. 13.8% for cinacalcet).	A common side effect.
Hypocalcemia (<7.5 mg/dL)	2% of patients (vs. 0% for placebo).[6]	Suggested to pose the highest risk among calcimimetics.	A known risk, requires calcium monitoring.

Upacicalcet appears to have a favorable gastrointestinal side effect profile compared to oral Cinacalcet. While Etelcalcetide, an injectable, was developed to improve adherence, it did not significantly reduce gastrointestinal events compared to Cinacalcet and may pose a higher risk of hypocalcemia.

Experimental Protocols

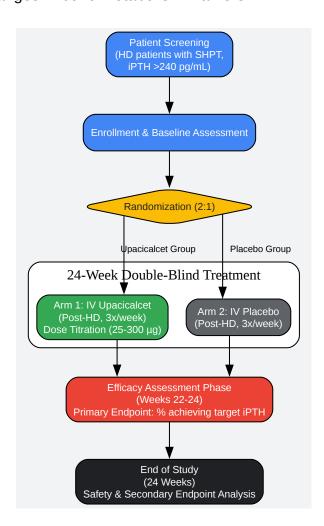
Understanding the methodologies of the key clinical trials is essential for interpreting the comparative data.

Upacicalcet: Phase 3 Placebo-Controlled Trial (NCT03801980)

- Study Design: A phase 3, randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan.[6]
- Patient Population: 153 hemodialysis patients with SHPT, defined as serum intact PTH
 (iPTH) >240 pg/mL and corrected calcium ≥8.4 mg/dL.[6]
- Intervention: Patients were randomized (2:1) to receive intravenous **Upacicalcet** or placebo three times a week after each hemodialysis session for 24 weeks.[6]



- Dosing: The initial dose of Upacicalcet was 25 or 50 μg, titrated up to a maximum of 300 μg based on iPTH and calcium levels.
- Primary Outcome: The percentage of patients achieving the target mean serum iPTH concentration (60–240 pg/mL) during the evaluation period of weeks 22-24.[6]
- Secondary Outcomes: Percentage of patients achieving ≥30% and ≥50% reduction in iPTH from baseline, and changes in bone metabolism markers.



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Caption: Generalized workflow for a Phase 3 calcimimetic clinical trial.

Etelcalcetide vs. Cinacalcet Head-to-Head Trial

 Study Design: A randomized, active-controlled trial comparing intravenous etelcalcetide with oral cinacalcet.



- Patient Population: 683 adult hemodialysis patients with PTH levels higher than 500 pg/mL.
- Intervention: Patients were randomized to receive either IV etelcalcetide three times weekly with dialysis or daily oral cinacalcet for 26 weeks.
- Primary Outcome: To demonstrate the noninferiority of etelcalcetide to cinacalcet in achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20-27.
- Secondary Outcomes: Included superiority in achieving >30% and >50% PTH reduction.

Conclusion

Upacicalcet has demonstrated significant efficacy in lowering PTH levels in hemodialysis patients with SHPT, achieving target iPTH levels in a substantial proportion of patients in its phase 3 trial.[6] Its key advantages appear to be its intravenous route of administration, ensuring adherence, and a potentially more favorable gastrointestinal safety profile compared to oral cinacalcet.

While direct comparative trials are lacking, data from separate studies suggest that the PTH-lowering effect of **Upacicalcet** is robust. A study on switching patients from etelcalcetide to **upacicalcet** suggests **upacicalcet** may be less likely to cause hypocalcemia. The choice between **Upacicalcet** and other calcimimetics will likely depend on a comprehensive evaluation of individual patient characteristics, including PTH severity, serum calcium levels, history of gastrointestinal issues, and medication adherence. Further head-to-head trials and network meta-analyses that include **Upacicalcet** are needed to definitively establish its comparative effectiveness and safety.

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